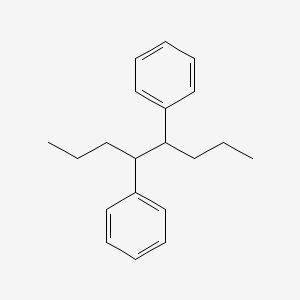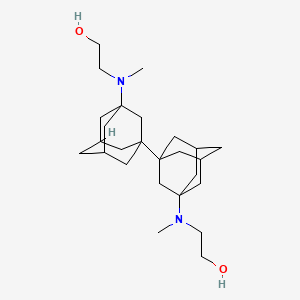
Pteroside Z
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteroside Z is a glycoside compound isolated from the rhizome of the bracken fern, Pteridium aquilinumThese compounds have been studied for their potential biological activities, including anti-diabetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The isolation of Pteroside Z involves systematic phytochemical investigations of the underground rhizome of Pteridium aquilinum. The process includes detailed analysis using one- and two-dimensional nuclear magnetic resonance spectroscopy, circular dichroism, and high-resolution mass spectrometric data .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through extraction and isolation from the bracken fern rhizome .
Analyse Chemischer Reaktionen
Types of Reactions: Pteroside Z undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pteroside Z is used as a model compound to study the behavior of glycosides and sesquiterpenoids under different chemical reactions .
Biology: Biologically, this compound has been investigated for its potential anti-diabetic properties. studies have shown that it is inactive at certain concentrations in intestinal glucose uptake assays .
Medicine: While this compound has not yet found a direct application in medicine, its structural analogs are being explored for their potential therapeutic benefits .
Industry: In the industrial sector, this compound and its derivatives are being studied for their potential use in developing new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Pteroside Z involves its interaction with specific molecular targets and pathways. Although detailed studies are limited, it is believed that this compound may exert its effects through modulation of glucose transporters and other related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Pteroside Z is structurally similar to other pterosides such as Pteroside A, Pteroside B, and Pteroside K. These compounds share a common glycosidic structure but differ in their specific functional groups and stereochemistry .
Uniqueness: What sets this compound apart from its analogs is its unique combination of functional groups and its specific stereochemistry.
Eigenschaften
CAS-Nummer |
35943-37-4 |
|---|---|
Molekularformel |
C21H30O7 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O7/c1-10-7-12-8-21(3,4)19(26)15(12)11(2)13(10)5-6-27-20-18(25)17(24)16(23)14(9-22)28-20/h7,14,16-18,20,22-25H,5-6,8-9H2,1-4H3/t14-,16-,17+,18-,20-/m1/s1 |
InChI-Schlüssel |
QFXWNTWJLHHEKX-UVNCQSPWSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)C(C2)(C)C |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
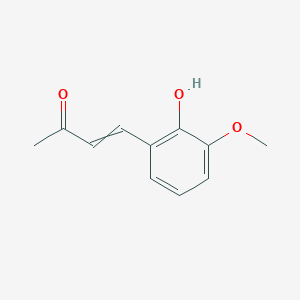
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
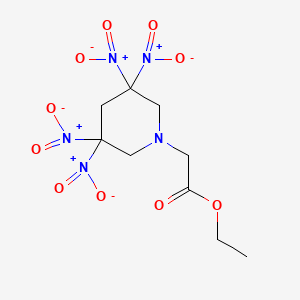


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
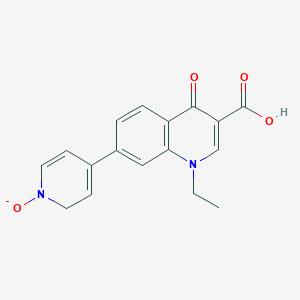
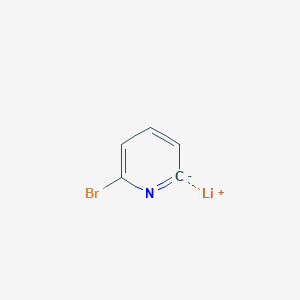
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)

